molecular formula C8H4F6 B1393092 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene CAS No. 1214364-84-7

1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B1393092
CAS No.: 1214364-84-7
M. Wt: 214.11 g/mol
InChI Key: UWVCDSANRSNOKW-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through metal-based methods that transfer the difluoromethyl group to the aromatic ring . Additionally, trifluoromethylation can be accomplished using radical intermediates, which introduce the trifluoromethyl group onto the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored for environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The difluoromethyl and trifluoromethyl groups can also influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene is unique due to the combination of difluoromethyl, fluoro, and trifluoromethyl groups on a single benzene ring. This unique arrangement imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVCDSANRSNOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673322
Record name 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214364-84-7
Record name 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214364-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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